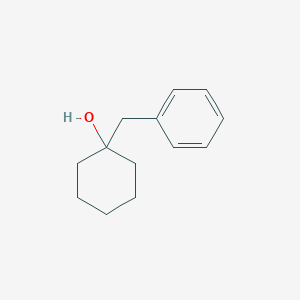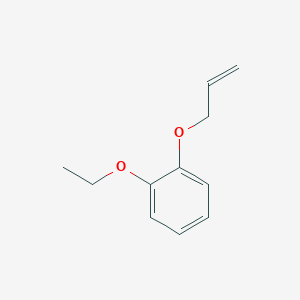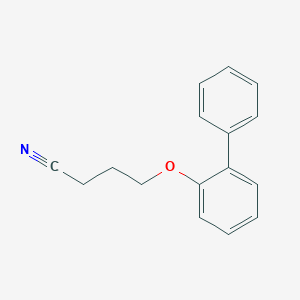
4-(2-Phenylphenoxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylphenoxy)butanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is also known as PB-28 and belongs to the family of phenoxyalkyl nitriles. PB-28 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mechanism Of Action
The exact mechanism of action of PB-28 is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. PB-28 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical And Physiological Effects
PB-28 has been shown to have minimal toxicity in normal cells and tissues. The compound exhibits selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. PB-28 has also been found to have anti-inflammatory properties and has shown potential in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
PB-28 has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound exhibits potent anticancer properties and has shown selectivity towards cancer cells. However, PB-28 has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. The compound also has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for research on PB-28. One direction is to improve the compound's bioavailability and water solubility to enhance its effectiveness in vivo. Another direction is to investigate the compound's potential in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PB-28 and its potential applications in various fields.
Synthesis Methods
PB-28 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobutyronitrile with 2-phenylphenol in the presence of a palladium catalyst. The reaction yields PB-28 with a high degree of purity. Other methods involve the use of different catalysts and reagents to achieve the desired product.
Scientific Research Applications
PB-28 has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. PB-28 induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
properties
CAS RN |
125849-32-3 |
|---|---|
Product Name |
4-(2-Phenylphenoxy)butanenitrile |
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-(2-phenylphenoxy)butanenitrile |
InChI |
InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2 |
InChI Key |
KDFRZOHGRSVOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
synonyms |
4-(2-Phenylphenoxy)butanenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



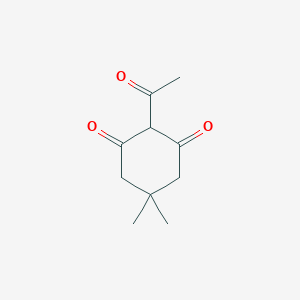
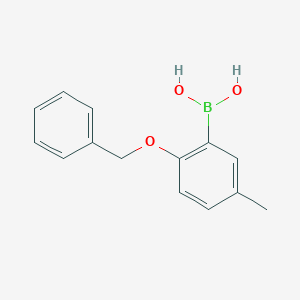
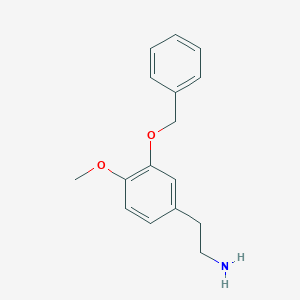

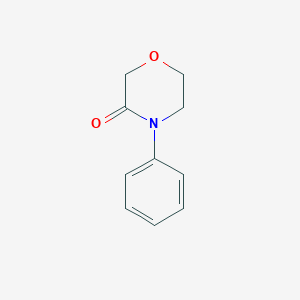
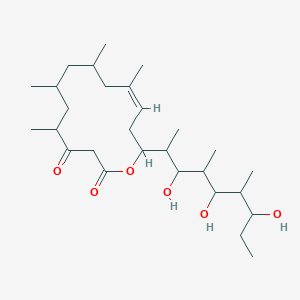
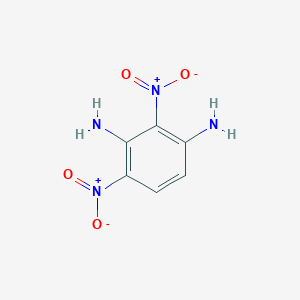
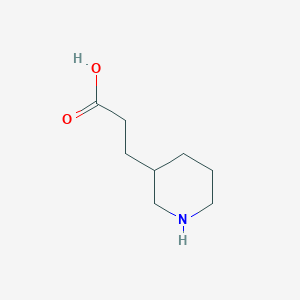
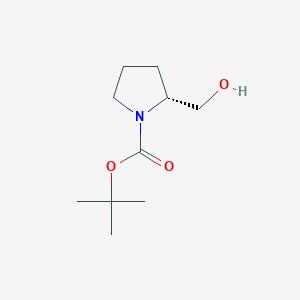
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
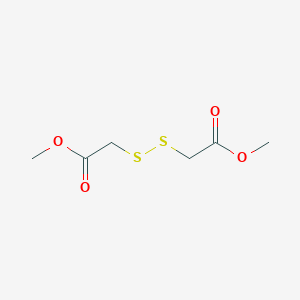
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
